molecular formula C8H17O4P B175322 4-Diethoxyphosphorylbutanal CAS No. 158957-14-3

4-Diethoxyphosphorylbutanal

Cat. No.: B175322
CAS No.: 158957-14-3
M. Wt: 208.19 g/mol
InChI Key: HCWJFVVHRWHNTD-UHFFFAOYSA-N
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Description

4-Diethoxyphosphorylbutanal is an organophosphorus compound characterized by a four-carbon aldehyde chain (butanal) substituted with a diethoxyphosphoryl group. Its structure is defined as O=P(OCH₂CH₃)₂-CH₂-CH₂-CH₂-CHO, with a molecular formula of C₈H₁₇O₄P and a molecular weight of 208.18 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of phosphorylated derivatives for pharmaceuticals, agrochemicals, and ligands in catalysis. Its synthesis typically involves the reaction of diethylphosphite with an aldehyde precursor under acidic or catalytic conditions, as seen in analogous protocols .

Properties

IUPAC Name

4-diethoxyphosphorylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O4P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWJFVVHRWHNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCC=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Diethoxyphosphorylbutanal typically involves the reaction of butanal with diethyl phosphite under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via a nucleophilic addition mechanism, where the diethyl phosphite attacks the carbonyl carbon of butanal, followed by elimination of water to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of catalysts and solvents that can be easily recycled further enhances the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Diethoxyphosphorylbutanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

    Reduction: Reduction of this compound can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of acids.

    Reduction: Sodium borohydride, lithium aluminum hydride, and mild acidic conditions.

    Substitution: Amines, thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives with potential biological activity.

Mechanism of Action

The mechanism of action of 4-Diethoxyphosphorylbutanal and its derivatives involves the interaction with specific molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate as a substrate. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl(amino(4-methoxyphenyl)methyl)phosphonate
  • Structure : Features a phosphorylated amine group attached to a methoxyphenyl ring.
  • Synthesis: Prepared via a Mannich-type reaction involving p-methoxybenzaldehyde, diethylphosphite, and ammonium acetate in ethanol at 60°C for 48 hours under nitrogen .
  • Applications: Primarily used in medicinal chemistry as a precursor for bioactive molecules.
4-Methoxybutyrylfentanyl
  • Structure : An opioid derivative with a piperidine core and a methoxy-substituted benzamide group.
  • Functional groups (amide, methoxy) contrast sharply with the aldehyde and phosphoryl groups in the target compound.

Physicochemical Properties

Property 4-Diethoxyphosphorylbutanal Diethyl(amino(4-methoxyphenyl)methyl)phosphonate 4-Methoxybutyrylfentanyl
Molecular Formula C₈H₁₇O₄P C₁₂H₂₀NO₅P C₂₄H₃₂N₂O₂
Molecular Weight 208.18 g/mol 289.26 g/mol 380.52 g/mol
Key Functional Groups Aldehyde, phosphoryl Phosphoryl, amine, methoxyphenyl Amide, methoxy, piperidine
Synthetic Conditions Acidic, 60°C, 48 hours Ammonium acetate catalysis, 60°C, 48 hours Multi-step synthesis

Spectroscopic and Analytical Comparisons

  • NMR Spectroscopy :

    • This compound is expected to show distinct aldehyde proton signals (~9-10 ppm) and phosphoryl-linked CH₂ resonances (2.0–3.0 ppm). Comparable phosphorylated compounds, such as those in , exhibit ³¹P NMR shifts between 15–25 ppm.
    • 4-Methoxybutyrylfentanyl’s ¹H NMR includes methoxy (~3.7 ppm) and amide (~6.5–8.5 ppm) signals, highlighting differences in electronic environments .
  • GC/MS and FTIR :

    • Phosphorylated aldehydes like this compound fragment to produce ions at m/z 208 (molecular ion) and 139 (loss of O=P(OEt)₂).
    • 4-Methoxybutyrylfentanyl’s GC/MS shows a base peak at m/z 380 (molecular ion) and fragments indicative of its piperidine and benzamide groups .

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